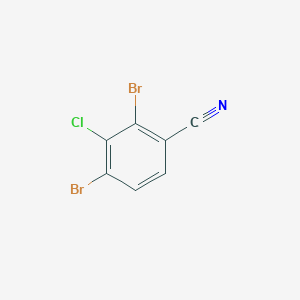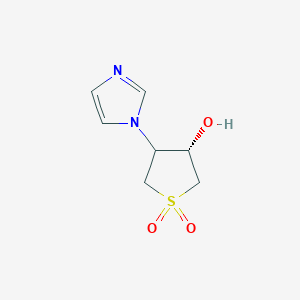
2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a pyridin-4-ylmethyl group at the N4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with pyridin-4-ylmethyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the 4 and 6 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups at the 4 and 6 positions.
科学的研究の応用
2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-methylpyrimidine-4,6-diamine: Lacks the pyridin-4-ylmethyl group, making it less complex.
N4-(2-aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine: Similar structure but with different substituents at the N4 and N6 positions.
Uniqueness
2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
特性
分子式 |
C11H13N5 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-methyl-4-N-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H13N5/c1-8-15-10(12)6-11(16-8)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H3,12,14,15,16) |
InChIキー |
HXPHYQAMXDNSBR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)NCC2=CC=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
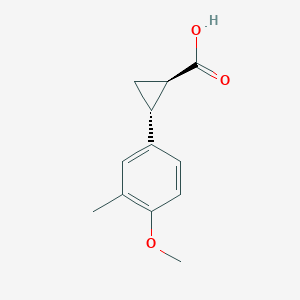
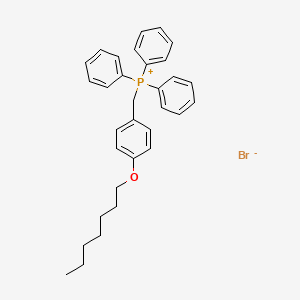
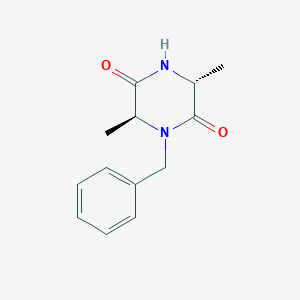
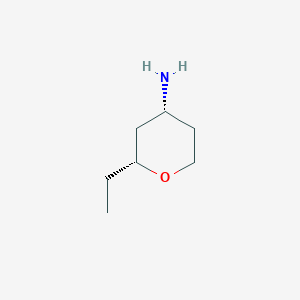

![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)

